

# Technical Support Center: Lorlatinib (C19H16FN5O3S2)

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Compound of Interest		
Compound Name:	C19H16FN5O3S2	
Cat. No.:	B15174409	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of Lorlatinib (PF-06463922), a potent dual ALK/ROS1 inhibitor, when prepared in DMSO solutions.

## **Frequently Asked Questions (FAQs)**

Q1: What is the recommended solvent for preparing Lorlatinib stock solutions for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of Lorlatinib for in vitro studies. Lorlatinib is highly soluble in DMSO, with concentrations of up to 81 mg/mL (199.3 mM) being achievable.[1][2] It is practically insoluble in water.[1][2]

Q2: How should I prepare a high-concentration stock solution of Lorlatinib in DMSO?

A2: To ensure maximum stability and solubility, use fresh, anhydrous (moisture-free) DMSO.[1] DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of Lorlatinib and potentially contribute to its degradation over time.[1][3] For consistent results, it is recommended to warm the solution gently and vortex until the compound is fully dissolved.

Q3: What are the optimal storage conditions for Lorlatinib DMSO stock solutions?



A3: Proper storage is critical to maintaining the integrity of Lorlatinib stock solutions. Recommendations from suppliers suggest the following:

- For long-term storage (up to 1 year): Store aliquots at -80°C.[1]
- For short-term storage (up to 1 month): Storage at -20°C is acceptable.[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1]

Q4: How long is a Lorlatinib DMSO stock solution stable under recommended conditions?

A4: When stored properly in aliquots to avoid freeze-thaw cycles, Lorlatinib in DMSO is stable for up to one year at -80°C and for one month at -20°C.[1] Exceeding these storage times may lead to a decrease in the effective concentration of the active compound.

## **Troubleshooting Guide**

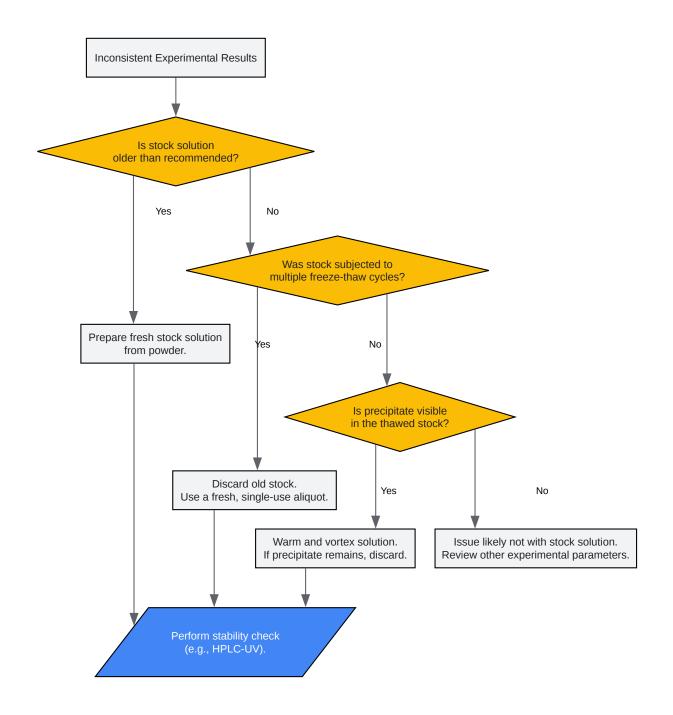
Q1: My experimental results are inconsistent. Could my Lorlatinib stock solution be the problem?

A1: Yes, inconsistent results can often be traced back to issues with compound stability. Several factors related to your stock solution could be the cause:

- Age of the Stock: Has the solution been stored longer than the recommended duration (1 month at -20°C, 1 year at -80°C)?[1]
- Freeze-Thaw Cycles: Was the stock solution subjected to multiple freeze-thaw cycles? This
  can accelerate degradation.
- Water Contamination: Was anhydrous DMSO used? Water absorbed by DMSO can lead to compound hydrolysis or precipitation.[3][4]
- Precipitation: Visually inspect your stock solution (after thawing) for any precipitate. If present, the effective concentration will be lower than expected.

The following workflow can help troubleshoot the issue:





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Caption: Troubleshooting workflow for inconsistent results.



Q2: I see a precipitate in my thawed Lorlatinib stock solution. What should I do?

A2: Precipitation indicates that the compound has come out of solution, reducing its effective concentration. First, try to redissolve it by gently warming the vial and vortexing thoroughly. If the precipitate does not dissolve, the stock solution should be discarded as its concentration is no longer reliable. To prevent this, ensure you are not exceeding the solubility limit and are using high-quality, anhydrous DMSO.

Q3: How can I quantitatively assess the stability of my Lorlatinib solution?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for assessing the purity and concentration of small molecules.[5] By comparing a stored sample to a freshly prepared standard, you can quantify any degradation. A decrease in the area of the main Lorlatinib peak or the appearance of new peaks suggests degradation.

# **Quantitative Data Summary**

The following table summarizes key quantitative data for handling Lorlatinib.

Parameter	Value	Source
Chemical Formula	C19H16FN5O3S2 (as free base)	-
Molecular Weight	406.41 g/mol	[2]
Solubility in DMSO	81 mg/mL (199.3 mM)	[1][2]
Solubility in Water	Insoluble	[1][2]
Powder Storage	3 years at -20°C	[1]
Stock Solution Storage	1 year at -80°C in solvent1 month at -20°C in solvent	[1][6]

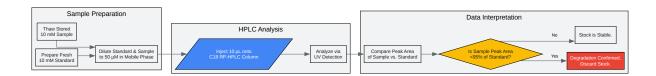
# **Experimental Protocols**

Protocol: Stability Assessment of Lorlatinib in DMSO via HPLC-UV



This protocol outlines a general procedure to check for the degradation of Lorlatinib in a DMSO stock solution.

- Standard Preparation: Prepare a fresh "gold standard" solution of Lorlatinib in anhydrous DMSO at the same concentration as your stock solution (e.g., 10 mM).
- Sample Preparation: Thaw an aliquot of your stored Lorlatinib stock solution.
- Dilution: Dilute both the standard and the stored sample to an appropriate concentration for HPLC analysis (e.g., 50 μM) using a suitable mobile phase mixture (e.g., Acetonitrile:Water).
- HPLC Analysis:
  - Column: C18 reverse-phase column.
  - Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid is typical for small molecules.
  - Injection Volume: 5-10 μL.[7]
  - Detection: UV detector set to a wavelength where Lorlatinib has maximum absorbance.
  - Analysis: Run both the standard and the sample under identical conditions.
- Data Interpretation: Compare the chromatograms. A significant decrease (>5-10%) in the
  area of the primary Lorlatinib peak in your sample compared to the standard indicates
  degradation. The appearance of new peaks in the sample chromatogram also signals the
  presence of degradation products.



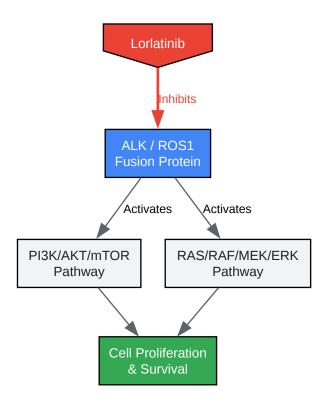


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Caption: Workflow for HPLC-based stability assessment.

#### **Mechanism of Action Context**

Lorlatinib functions as a potent, ATP-competitive tyrosine kinase inhibitor (TKI).[8] It is specifically designed to target and inhibit aberrant signaling from Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), which are key drivers in certain types of non-small cell lung cancer (NSCLC).[9] By blocking the ATP-binding pocket of these kinases, Lorlatinib prevents the phosphorylation of downstream signaling proteins, thereby disrupting critical pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK that are essential for cancer cell proliferation and survival.[9]



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